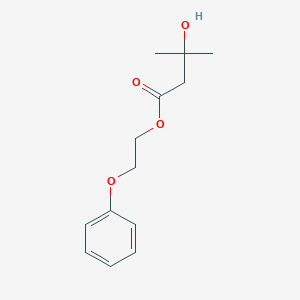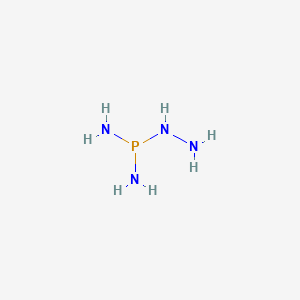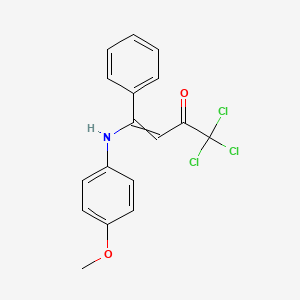![molecular formula C21H19Br B14608733 1-Bromo-4-[4-(4-propylphenyl)phenyl]benzene CAS No. 58600-90-1](/img/structure/B14608733.png)
1-Bromo-4-[4-(4-propylphenyl)phenyl]benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Bromo-4-[4-(4-propylphenyl)phenyl]benzene is an organic compound that belongs to the class of bromobenzenes It is characterized by a benzene ring substituted with a bromine atom and a complex phenyl group
準備方法
Synthetic Routes and Reaction Conditions
1-Bromo-4-[4-(4-propylphenyl)phenyl]benzene can be synthesized through several methods. One common approach involves the bromination of 4-[4-(4-propylphenyl)phenyl]benzene using bromine in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide . The reaction typically occurs at room temperature and yields the desired brominated product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
化学反応の分析
Types of Reactions
1-Bromo-4-[4-(4-propylphenyl)phenyl]benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding phenols or reduction to form hydrocarbons.
Coupling Reactions: It can participate in coupling reactions such as the Suzuki reaction, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide and potassium tert-butoxide, typically under reflux conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are used in the Suzuki reaction.
Major Products Formed
Substitution: Formation of substituted benzenes.
Oxidation: Formation of phenols and quinones.
Reduction: Formation of hydrocarbons.
Coupling: Formation of biaryl compounds.
科学的研究の応用
1-Bromo-4-[4-(4-propylphenyl)phenyl]benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the preparation of complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of advanced materials and polymers.
作用機序
The mechanism of action of 1-Bromo-4-[4-(4-propylphenyl)phenyl]benzene involves its ability to participate in various chemical reactions. The bromine atom acts as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. The compound’s structure allows it to interact with specific molecular targets, influencing pathways involved in chemical synthesis and potentially biological processes .
類似化合物との比較
Similar Compounds
Bromobenzene: A simpler compound with a single bromine atom on the benzene ring.
1-Bromo-4-propylbenzene: Similar structure but with a propyl group instead of the complex phenyl group.
1-Bromo-4-phenoxybenzene: Contains a phenoxy group instead of the propylphenyl group.
Uniqueness
Its ability to undergo various chemical reactions and its potential use in diverse fields make it a valuable compound for scientific research .
特性
CAS番号 |
58600-90-1 |
|---|---|
分子式 |
C21H19Br |
分子量 |
351.3 g/mol |
IUPAC名 |
1-bromo-4-[4-(4-propylphenyl)phenyl]benzene |
InChI |
InChI=1S/C21H19Br/c1-2-3-16-4-6-17(7-5-16)18-8-10-19(11-9-18)20-12-14-21(22)15-13-20/h4-15H,2-3H2,1H3 |
InChIキー |
GHWDTZCFRKFBFS-UHFFFAOYSA-N |
正規SMILES |
CCCC1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Phenyl-5-[(propan-2-yl)oxy]-1H-pyrazole-3-carbonyl chloride](/img/structure/B14608657.png)





![1-[2-(2,4-Dichlorophenyl)-2-phenylethyl]-1H-imidazole](/img/structure/B14608686.png)



![5-[5-(4-methoxyphenyl)furan-2-yl]-2H-tetrazole](/img/structure/B14608715.png)

![1,2-Dimethylbicyclo[2.2.2]octane](/img/structure/B14608725.png)
![2-{[(1-Ethyl-5-nitro-1H-imidazol-2-yl)methyl]sulfanyl}-1-oxo-1lambda~5~-pyridine](/img/structure/B14608732.png)
